Product packaging for Sulfo-Cy3-NHS (disodium)(Cat. No.:)

Sulfo-Cy3-NHS (disodium)

Cat. No.: B12379365
M. Wt: 865.9 g/mol
InChI Key: PSSRJGARVRNPSB-UHFFFAOYSA-L
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Description

Significance in Modern Biological and Biomedical Research

Sulfo-Cy3-NHS (disodium) is a water-soluble, amine-reactive fluorescent dye belonging to the cyanine (B1664457) dye family. dcchemicals.comchemsrc.comibiantech.com Its significance lies in its ability to covalently attach to biomolecules, particularly proteins and nucleic acids, enabling their detection and tracking in various experimental setups. royalsocietypublishing.orgaatbio.com The bright fluorescence and photostability of the Cy3 core make it a reliable choice for a multitude of applications, including fluorescence microscopy, flow cytometry, and immunoassays. aatbio.comalfa-chemistry.com

The development of fluorescent labeling agents like Sulfo-Cy3-NHS has revolutionized the study of cellular and molecular biology. royalsocietypublishing.orgrsc.org By tagging specific molecules, researchers can observe their localization, interactions, and dynamics within their native environment, providing critical insights into their functions. royalsocietypublishing.org

Functional Characteristics Supporting Aqueous Biological Applications

A key advantage of Sulfo-Cy3-NHS (disodium) is its enhanced water solubility, a direct result of the sulfonate groups incorporated into its structure. ibiantech.combroadpharm.comlumiprobe.com This feature is particularly beneficial for labeling proteins that may have low solubility or are prone to denaturation in the presence of organic co-solvents, which are often required for non-sulfonated dyes. dcchemicals.comchemsrc.comibiantech.com The ability to perform labeling reactions in purely aqueous solutions helps to preserve the native conformation and function of the target biomolecules. dcchemicals.comchemsrc.combroadpharm.com

The fluorescence of Sulfo-Cy3 is relatively stable across a broad pH range, making it versatile for various biological buffers and experimental conditions. aatbio.comalfa-chemistry.com Furthermore, its interaction with biomolecules like nucleoside monophosphates can lead to an increase in fluorescence quantum yield and lifetime by inhibiting photoisomerization. medchemexpress.com

Table 1: Key Properties of Sulfo-Cy3-NHS (disodium)

PropertyValueReferences
Excitation Maximum~548 - 555 nm ibiantech.comalfa-chemistry.combroadpharm.com
Emission Maximum~563 - 572 nm ibiantech.combroadpharm.combroadpharm.com
Molecular Weight~751.9 g/mol chemsrc.comibiantech.combroadpharm.com
SolubilityHigh in water and polar organic solvents (e.g., DMSO, DMF) ibiantech.combroadpharm.combroadpharm.com

Overview of Amine-Reactive Fluorescent Labeling in Academic Contexts

Amine-reactive fluorescent labeling is a widely used and well-established technique in academic research for conjugating fluorescent dyes to biomolecules. royalsocietypublishing.orgnih.gov The most common targets for this type of labeling are primary amines, which are readily available on proteins at their N-terminus and on the side chains of lysine (B10760008) residues. royalsocietypublishing.orgbiotium.com

The chemistry relies on the N-hydroxysuccinimidyl (NHS) ester functional group, which reacts with primary amines under mild, slightly alkaline conditions (typically pH 8.0-9.0) to form a stable and covalent amide bond. nih.govabberior.rocksresearchgate.net This reaction is highly efficient and specific, making NHS esters a preferred choice for labeling proteins, antibodies, peptides, and amine-modified oligonucleotides. royalsocietypublishing.orgaatbio.combiotium.com

The general workflow for amine-reactive labeling involves several key steps:

Preparation of the biomolecule: Ensuring the protein or other target molecule is in a suitable buffer, free of amine-containing substances like Tris or glycine. aatbio.com

Preparation of the dye stock solution: Dissolving the Sulfo-Cy3-NHS ester in an anhydrous organic solvent like DMSO or DMF. abberior.rocks

Labeling reaction: Mixing the biomolecule and the dye solution and allowing them to react for a specific period, typically in the dark. medchemexpress.comabberior.rocks

Purification: Removing the unreacted dye from the labeled biomolecule, often through methods like gel filtration or dialysis. medchemexpress.comabberior.rocks

This labeling strategy is fundamental to a vast array of research applications, from visualizing cellular structures to studying protein-protein interactions and nucleic acid dynamics. alfa-chemistry.comrsc.orgoup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H41N3Na2O13S3 B12379365 Sulfo-Cy3-NHS (disodium)

Properties

Molecular Formula

C36H41N3Na2O13S3

Molecular Weight

865.9 g/mol

IUPAC Name

disodium;(2E)-2-[(E)-3-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]prop-2-enylidene]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindole-5-sulfonate

InChI

InChI=1S/C36H43N3O13S3.2Na/c1-35(2)26-22-24(54(46,47)48)13-15-28(26)37(19-7-5-6-12-34(42)52-39-32(40)17-18-33(39)41)30(35)10-8-11-31-36(3,4)27-23-25(55(49,50)51)14-16-29(27)38(31)20-9-21-53(43,44)45;;/h8,10-11,13-16,22-23H,5-7,9,12,17-21H2,1-4H3,(H2-,43,44,45,46,47,48,49,50,51);;/q;2*+1/p-2

InChI Key

PSSRJGARVRNPSB-UHFFFAOYSA-L

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)[O-])C.[Na+].[Na+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)[O-])C.[Na+].[Na+]

Origin of Product

United States

Bioconjugation Methodologies for Diverse Biomolecules

Fundamental Principles of Sulfo-Cy3-NHS Ester Reactivity with Primary Amines

Sulfo-Cy3-NHS is a water-soluble fluorescent dye that belongs to the cyanine (B1664457) dye family. broadpharm.combroadpharm.com Its structure includes a sulfonate group, which enhances its solubility in aqueous solutions, and an N-hydroxysuccinimide (NHS) ester group. broadpharm.combroadpharm.comthermofisher.com The NHS ester is a highly reactive functional group that readily couples with primary amines (–NH2) found on biomolecules like proteins, peptides, and amine-modified oligonucleotides. broadpharm.cominterchim.frmedchemexpress.comaatbio.com

The fundamental reaction involves the nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. thermofisher.comsmolecule.com This reaction is highly selective for primary amines under specific pH conditions. rsc.orgwindows.net While other nucleophilic groups like the hydroxyl groups of tyrosine, serine, and threonine, the guanidinium (B1211019) group of arginine, and the sulfhydryl group of cysteine can also react with NHS esters, these reactions occur at significantly lower rates compared to the reaction with free amines. rsc.orgstackexchange.com

The reactivity of primary amines is critically dependent on their protonation state. rsc.orgjyi.org An amine group must be in its deprotonated, nucleophilic form (–NH2) to react with the NHS ester. researchgate.net The protonated form (–NH3+) is not reactive. researchgate.net This principle is fundamental to controlling the labeling reaction through pH optimization.

A competing reaction is the hydrolysis of the Sulfo-Cy3-NHS ester in aqueous solutions, where the ester reacts with water to regenerate the carboxylic acid form of the dye, rendering it incapable of reacting with the amine. thermofisher.comrsc.orgjyi.org The rate of this hydrolysis is also pH-dependent, increasing significantly at higher pH values. thermofisher.comrsc.org

Optimized Strategies for Efficient Biomolecule Labeling

The pH of the reaction buffer is a critical parameter that dictates the efficiency of the labeling reaction. rsc.orglumiprobe.com The reaction between the NHS ester and a primary amine is strongly pH-dependent. interchim.frwindows.netlumiprobe.com At a low pH, most primary amines are protonated (–NH3+), rendering them non-nucleophilic and thus unreactive towards the NHS ester. interchim.frwindows.netlumiprobe.com As the pH increases, the equilibrium shifts towards the unprotonated, reactive amine form (–NH2). rsc.orgresearchgate.net

However, at a higher pH, the rate of hydrolysis of the NHS ester also increases significantly. thermofisher.comrsc.orgnih.gov This competing hydrolysis reaction reduces the amount of available dye for conjugation, thereby lowering the labeling efficiency. thermofisher.comlumiprobe.com Therefore, an optimal pH range is required to balance the availability of reactive amines and the stability of the NHS ester.

For most protein and peptide labeling with NHS esters, the optimal pH range is generally between 8.0 and 9.0. aatbio.commedchemexpress.com A commonly recommended pH is between 8.3 and 8.5. interchim.frlumiprobe.com Some studies have shown that for certain applications, a pH of up to 9.5 can yield maximum fluorescence intensity, as the deprotonation of primary amino groups at this pH may facilitate the interaction with the NHS ester. doi.org It is important to avoid buffers that contain primary amines, such as Tris, as they can compete with the target biomolecule for reaction with the dye. windows.netlumiprobe.com Suitable buffers include phosphate (B84403), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers. thermofisher.comlumiprobe.com

The table below summarizes the effect of pH on the reaction components:

pH LevelEffect on Primary AminesEffect on Sulfo-Cy3-NHS EsterOverall Labeling Efficiency
Low (e.g., < 7) Mostly protonated (-NH3+), non-reactive. interchim.frlumiprobe.comRelatively stable, low hydrolysis. rsc.orgLow, due to lack of reactive amines.
Optimal (e.g., 8.0-9.0) Sufficiently deprotonated (-NH2) for reaction. aatbio.commedchemexpress.comModerate hydrolysis. rsc.orgHigh, balances amine reactivity and ester stability.
High (e.g., > 9.0) Mostly deprotonated (-NH2), highly reactive. rsc.orgRapid hydrolysis. rsc.orgnih.govDecreased, due to significant loss of dye to hydrolysis. lumiprobe.com

The molar ratio of Sulfo-Cy3-NHS to the biomolecule is a crucial factor in controlling the degree of labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule. aatbio.comthermofisher.com An insufficient amount of dye will result in a low DOL and consequently a weak fluorescent signal. Conversely, an excessive amount of dye can lead to over-labeling, which may negatively impact the biomolecule's function and can also cause fluorescence quenching, where the fluorescence intensity decreases at high dye densities. aatbio.comlumiprobe.com

The optimal dye-to-biomolecule ratio varies depending on the specific biomolecule and the desired application. aatbio.comaatbio.com For many antibodies, a starting molar ratio of 10:1 (dye:protein) is often recommended, with further optimization sometimes performed at ratios of 5:1, 15:1, and 20:1. aatbio.comaatbio.commedchemexpress.com The goal for most antibodies is to achieve a DOL of 2 to 10. aatbio.com For some applications, a DOL of 6-8 is considered effective. aatbio.com

It is important to calculate the required amount of the dye based on the molar weights of both the Sulfo-Cy3-NHS and the target biomolecule. interchim.fr

The following table provides a general guideline for starting dye-to-protein molar ratios for antibody labeling:

Desired Degree of Labeling (DOL)Recommended Starting Molar Ratio (Dye:Protein)Potential Outcome
Low (1-3)5:1 to 10:1Minimizes potential impact on protein function. aatbio.com
Medium (4-6)10:1 to 15:1Good balance of brightness and functionality for many applications.
High (7-10)15:1 to 20:1Higher signal but increased risk of quenching and functional disruption. aatbio.com

The concentration of both the biomolecule and the Sulfo-Cy3-NHS dye in the reaction mixture significantly influences the labeling efficiency. instras.com Generally, higher concentrations of reactants lead to a more efficient labeling reaction. interchim.fr For protein labeling, a concentration range of 2-10 mg/mL is often recommended for optimal results. aatbio.comaatbio.com Labeling efficiency can be significantly reduced if the protein concentration is less than 2 mg/mL. aatbio.comaatbio.com

At lower biomolecule concentrations, the competing hydrolysis of the NHS ester becomes more pronounced, leading to a lower yield of the desired conjugate. thermofisher.com This is because the probability of a dye molecule encountering a water molecule for hydrolysis is higher relative to its probability of encountering a reactive amine on the biomolecule.

Furthermore, when performing large-scale labeling reactions, the hydrolysis of the NHS ester can lead to a decrease in the pH of the reaction mixture over time due to the production of N-hydroxysuccinimide and the carboxylic acid form of the dye. interchim.frwindows.net This acidification can, in turn, slow down the labeling reaction by promoting the protonation of the amines. Therefore, for large-scale reactions, it may be necessary to monitor the pH or use a more concentrated buffer to maintain the optimal pH. interchim.frlumiprobe.com

After the labeling reaction is complete, it is essential to purify the Sulfo-Cy3-conjugate to remove any unreacted dye, the NHS byproduct, and any hydrolyzed dye. medchemexpress.cominstras.com Failure to remove these impurities can lead to inaccurate determination of the degree of labeling and potential interference in downstream applications. thermofisher.com

Several purification techniques are commonly employed, with the choice of method depending on the size and properties of the biomolecule.

Size-Exclusion Chromatography (Gel Filtration): This is one of the most common and effective methods for purifying labeled macromolecules like proteins and antibodies. interchim.frlumiprobe.com This technique separates molecules based on their size. The larger protein-dye conjugates will elute from the column first, while the smaller, unreacted dye molecules and byproducts are retained longer and elute later. aatbio.com Sephadex G-25 is a frequently used resin for this purpose. aatbio.com

Dialysis: This method is also suitable for purifying labeled macromolecules. medchemexpress.com The reaction mixture is placed in a dialysis bag with a specific molecular weight cutoff (MWCO) membrane. The bag is then placed in a large volume of buffer. The small, unreacted dye molecules and byproducts pass through the pores of the membrane into the surrounding buffer, while the larger, labeled protein is retained within the bag. medchemexpress.com

Affinity Chromatography: This technique can be used if the biomolecule has a specific tag, such as a histidine (His) tag. researchgate.netcreative-proteomics.com The reaction mixture is passed through a column containing a resin that specifically binds the tag (e.g., a nickel-chelate resin for a His-tag). researchgate.net After washing away the unbound dye and byproducts, the labeled protein can be eluted from the column. researchgate.net A novel affinity-based method using a Sepharose support with β-cyclodextrin groups has also been developed to specifically capture chromophore-modified proteins. instras.com

Precipitation: For some proteins and nucleic acids, precipitation with ethanol (B145695) or acetone (B3395972) can be used to separate the labeled macromolecule from the smaller organic impurities. windows.netlumiprobe.com

The success of the purification can be monitored by techniques such as SDS-PAGE with fluorescence imaging to visualize the labeled protein. creative-proteomics.com

Specific Conjugation Applications

The primary application of Sulfo-Cy3-NHS is the fluorescent labeling of biomolecules containing primary amines. This includes a wide range of molecules such as:

Proteins and Peptides: Labeling of proteins and peptides is a very common application, as they almost always contain lysine (B10760008) residues with primary amines in their side chains, as well as an N-terminal primary amine. interchim.frrsc.orglumiprobe.com Labeled proteins are used in a multitude of applications, including immunofluorescence, flow cytometry, and fluorescence microscopy. aatbio.comalfa-chemistry.com For instance, Sulfo-Cy3-NHS has been used to specifically label cell surface proteins on living cells for detection and analysis. nih.gov

Amine-Modified Oligonucleotides and DNA: Synthetic oligonucleotides and DNA can be modified to contain primary amines, which can then be labeled with Sulfo-Cy3-NHS. interchim.frmedchemexpress.com These labeled nucleic acids are used as probes in techniques like fluorescence in situ hybridization (FISH). aatbio.com

Other Amine-Containing Molecules: Any molecule that possesses a primary amine or can be modified to include one can be a target for conjugation with Sulfo-Cy3-NHS. interchim.frmedchemexpress.com

The versatility and water-solubility of Sulfo-Cy3-NHS make it a valuable tool in various fields of biological and chemical research. alfa-chemistry.com

Covalent Labeling of Proteins and Antibodies for Research

The primary application of Sulfo-Cy3-NHS is the covalent labeling of proteins and antibodies. lumiprobe.comtargetmol.com The NHS ester group is highly reactive toward nucleophilic primary amines, such as the side chain of lysine residues and the N-terminal amino group of a protein. broadpharm.comresearchgate.net This reaction, which forms a stable amide bond, is most efficient in a buffer with a pH between 8.0 and 9.0. aatbio.cominterchim.fr The enhanced water solubility of the sulfo- version of the dye is particularly advantageous for labeling proteins that are prone to denaturation or have low solubility in the presence of organic co-solvents. lumiprobe.comibiantech.com

Researchers utilize Sulfo-Cy3-NHS-labeled antibodies as secondary reagents in immunofluorescence (IF) and immunocytochemistry (ICC) to visualize the localization of specific targets within cells. aatbio.com For instance, a goat anti-mouse IgG conjugated with Cy3 can be used to detect a primary mouse antibody targeting a cytoskeletal protein like tubulin. aatbio.com The bright and stable fluorescence of Cy3 allows for clear imaging of cellular structures via fluorescence microscopy. axispharm.comnih.gov

It is crucial to optimize the dye-to-protein ratio for each specific conjugation, as over-labeling can lead to self-quenching of the fluorophore and potentially compromise the protein's binding affinity, while under-labeling reduces the signal and sensitivity of the assay. aatbio.comaatbio.com

Derivatization of Peptides for Functional Studies

Sulfo-Cy3-NHS is widely used for the derivatization of peptides for various functional studies. ibiantech.comaxispharm.comaatbio.com The labeling chemistry is identical to that for larger proteins, targeting the N-terminal amine or internal lysine residues. broadpharm.commedchemexpress.com Attaching the fluorescent Cy3 tag allows researchers to track the uptake, transport, and localization of peptides in living cells and tissues.

The fluorescence properties of the Cy3 dye can be sensitive to its local environment. For example, its fluorescence quantum yield and lifetime can increase when it interacts with certain biomolecules through π-π stacking, a phenomenon that can be exploited in functional assays. medchemexpress.com This environmental sensitivity allows the labeled peptide to act as a probe, reporting on binding events or changes in its microenvironment. researchgate.net

Fluorescent Tagging of Nucleic Acids and Oligonucleotides

Sulfo-Cy3-NHS is an effective reagent for labeling nucleic acids and oligonucleotides that have been modified to contain a primary amine group. medchemexpress.comaxispharm.combroadpharm.com This amine modification is typically introduced during solid-phase synthesis of the oligonucleotide. The NHS ester of the dye reacts efficiently with this amine linker to create a stable, fluorescently tagged probe. axispharm.comaatbio.com

These labeled oligonucleotides are critical tools in molecular biology and diagnostics. axispharm.com A prominent application is in Fluorescence In Situ Hybridization (FISH), where Cy3-labeled probes bind to complementary DNA or RNA sequences within a cell, allowing for the visualization and spatial mapping of specific genetic material. aatbio.com The high quantum yield and photostability of the Cy3 fluorophore are essential for the sensitivity and resolution required in these techniques. axispharm.com

Integration with Click Chemistry for Specific Biomolecule Modifications

While Sulfo-Cy3-NHS is an amine-reactive dye, it can be integrated into workflows that utilize click chemistry for more complex biomolecular modifications. Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for bioconjugation. medchemexpress.com

One strategy involves using NHS esters to attach a molecule containing an azide (B81097) or alkyne functional group to a biomolecule's primary amines. interchim.fr This "primes" the biomolecule for a subsequent click reaction. In a parallel approach, a researcher might label a protein with Sulfo-Cy3-NHS for fluorescent visualization while using a separate click chemistry reaction to attach a different functional molecule, such as a drug or a targeting ligand, to an azide or alkyne handle engineered elsewhere on the protein.

Furthermore, the Sulfo-Cy3 fluorophore itself is available in forms ready for click chemistry, such as Sulfo-Cy3-azide or Sulfo-Cy3-alkyne. medchemexpress.comlumiprobe.com This demonstrates the versatility of the Cy3 scaffold in advanced bioconjugation strategies, where amine-reactive labeling with NHS esters and bioorthogonal click chemistry can be used as complementary techniques for creating multifunctional bioprobes. alfa-chemistry.com

Conjugation to Nanoparticles and Microparticles for Imaging and Assay Development

Sulfo-Cy3-NHS is frequently used to impart fluorescence to nanoparticles and microparticles for a range of imaging and diagnostic applications. google.comnih.gov The process involves using nanoparticles, such as those made of iron oxide or silica (B1680970), or microparticles (beads) that have been surface-functionalized with primary amine groups. fsu.eduacs.org The Sulfo-Cy3-NHS dye is then covalently conjugated to these surface amines. fsu.edu

This conjugation creates highly fluorescent probes that offer several advantages over single dye molecules. nih.gov Each nanoparticle can be labeled with multiple dye molecules, leading to a significantly brighter signal. These fluorescent nanoparticles are used as contrast agents in advanced cellular imaging, including confocal laser scanning microscopy. google.comfsu.edu For example, Cy3-conjugated iron oxide nanoparticles have been used for dual-mode optical-MRI cell imaging. google.com

In the realm of super-resolution microscopy, dyes like Cy3 conjugated to silica nanoparticles have shown improved photon budgets and reduced localization uncertainty compared to free dyes in techniques like STORM (Stochastic Optical Reconstruction Microscopy). acs.org Additionally, Sulfo-Cy3-NHS is used to label antibody-coated microparticles in novel assay formats, where the acoustic confinement of these beads in a microreactor allows for efficient conjugation and subsequent analysis. nih.gov

Applications in Advanced Biological and Biomedical Research Modalities

Cellular and Subcellular Imaging Applications

Sulfo-Cy3-NHS is extensively used for fluorescently labeling biomolecules, enabling the visualization and study of cellular and subcellular structures and processes. broadpharm.comaxispharm.com Its ability to covalently attach to proteins and other amine-containing molecules provides a stable and bright signal for various microscopy techniques. immunomart.combroadpharm.com

In immunofluorescence (IF) and immunocytochemistry (ICC), Sulfo-Cy3-NHS is often conjugated to secondary antibodies to detect the presence and location of specific proteins within cells. aatbio.com The general principle involves using a primary antibody to bind to the target antigen, followed by a Sulfo-Cy3-NHS-labeled secondary antibody that recognizes the primary antibody. This indirect detection method amplifies the signal and allows for the visualization of cytoskeletal structures and other cellular components. aatbio.com The NHS ester group of the dye reacts with primary amine groups on the antibodies, forming a stable covalent bond. aatbio.com For optimal labeling, the reaction is typically carried out in a buffer with a pH of 8.5 ± 0.5. aatbio.com

A typical protocol for labeling antibodies with Sulfo-Cy3-NHS involves dissolving the dye in an organic solvent like DMSO to create a stock solution, which is then added to the antibody solution in a suitable buffer. aatbio.com After the conjugation reaction, unreacted dye is removed through methods like dialysis or column chromatography. medchemexpress.comaatbio.com

Sulfo-Cy3-NHS is particularly well-suited for labeling cell surface proteins in living cells due to its membrane impermeability. nih.gov This property ensures that the dye selectively labels proteins on the outer surface of the cell, without penetrating the cytoplasm. nih.govresearchgate.net In a study investigating substrates of the metalloprotease ADAM17, researchers used Sulfo-Cy3-NHS to specifically label surface proteins on living HeLa cells. nih.gov Confocal laser-scanning microscopy revealed that the fluorescence from Sulfo-Cy3-NHS was confined to the cell surface, in contrast to a membrane-permeable Cy3-NHS dye which stained the cytoplasm. nih.govresearchgate.net This specificity is crucial for studying processes like ectodomain shedding, where the release of cell surface protein fragments into the culture medium is analyzed. nih.gov

Table 1: Comparison of Sulfo-Cy3-NHS and Cy3-NHS in Cellular Labeling

FeatureSulfo-Cy3-NHSCy3-NHS (membrane-permeable)
Cellular Localization Cell Surface nih.govresearchgate.netCytoplasm nih.govresearchgate.net
Membrane Permeability Impermeable nih.govPermeable nih.gov
Primary Application Labeling of cell surface proteins in living cells nih.govGeneral intracellular labeling

This table is based on findings from a study on HeLa cells. nih.govresearchgate.net

The ability to label cell surface proteins without compromising cell viability makes Sulfo-Cy3-NHS a valuable reagent for live-cell imaging. nih.govnih.gov Researchers can track the dynamic processes of labeled proteins on the cell surface in real-time. For instance, after labeling cell surface proteins with Sulfo-Cy3-NHS, the shedding of these proteins into the culture medium can be monitored over time. nih.gov This allows for the quantitative analysis of protein release under different experimental conditions. nih.gov The stability of the covalent bond formed by the NHS ester ensures that the fluorescent label remains attached to the protein of interest throughout the duration of the live-cell imaging experiment. nih.gov

Sulfo-Cy3-NHS and its derivatives are employed in various super-resolution microscopy techniques, such as stochastic optical reconstruction microscopy (STORM) and direct STORM (dSTORM), which can overcome the diffraction limit of light microscopy. microscopyu.comnih.gov In dSTORM, Sulfo-Cy3 can act as a photoswitchable fluorophore, where its fluorescence can be turned on and off with specific laser illumination. microscopyu.com This allows for the sequential imaging and localization of individual molecules, leading to the reconstruction of a super-resolved image. microscopyu.com

In some STORM applications, Cy3 is paired with another fluorophore, like Cy5 or Alexa Fluor 647, in an "activator-reporter" system. nih.gov The Cy3 "activator" helps to reactivate the "reporter" dye from a dark state, enabling its detection. nih.gov While Cy3B is sometimes recommended as a substitute for Alexa Fluor 568 in dSTORM, the fundamental principles of photoswitching are similar. nih.gov The use of Sulfo-Cy3-NHS in these techniques allows for the high-precision localization of proteins and other molecules within complex cellular structures. researchgate.net

The versatility of Sulfo-Cy3-NHS allows for the visualization of a wide array of cellular structures and dynamic events. By conjugating the dye to specific probes, researchers can illuminate various cellular components. For example, labeling antibodies allows for the detailed visualization of the cytoskeleton. aatbio.com Furthermore, its application in labeling cell surface proteins has enabled the study of dynamic processes such as protein translocation and endocytosis. researchgate.net In one study, researchers used a Cy3-conjugated cucurbit broadpharm.comuril (Cy3-CB broadpharm.com) to visualize ferrocenyl-ammonium-labeled proteins on the plasma membrane of COS7 cells. researchgate.net They were able to observe the initial localization of these proteins on the cell periphery and their subsequent translocation into the cell's interior after incubation. researchgate.net This demonstrates the power of using Cy3-based probes to track the movement and fate of proteins within living cells.

Flow Cytometry and Quantitative Cell Analysis

Sulfo-Cy3-NHS is also a valuable tool in flow cytometry for the quantitative analysis of cell populations. axispharm.comresearchgate.net In this technique, cells in suspension are passed one by one through a laser beam, and the scattered and fluorescent light is detected. By labeling specific cell populations with Sulfo-Cy3-NHS, researchers can identify and quantify them within a heterogeneous sample.

In a study investigating the phagocytosis of red blood cells (RBCs) by peritoneal macrophages, RBC membranes were stained with Sulfo-Cy3-NHS. researchgate.net The macrophages were separately labeled with a different fluorescent dye. Imaging flow cytometry was then used to quantify the uptake of the Cy3-labeled RBCs by the macrophages. researchgate.net The intensity of the Cy3 signal associated with the macrophages served as a direct measure of the extent of phagocytosis. researchgate.net This approach allows for the high-throughput, quantitative analysis of cellular interactions.

Biomolecular Interaction and Dynamic Studies

The fluorescent properties of Sulfo-Cy3 make it an exceptional tool for investigating the intricate and dynamic world of molecular interactions at the protein and nucleic acid levels.

Sulfo-Cy3-NHS can be used to label a purified "bait" protein. This fluorescently tagged protein can then be introduced into a cell lysate or system containing potential "prey" proteins. Techniques like co-immunoprecipitation or pull-down assays can be employed to isolate the bait protein and any interacting partners. The presence of the Cy3 fluorescence in the isolated complex provides direct evidence of the interaction . Furthermore, antibodies labeled with Sulfo-Cy3 serve as powerful probes in immunofluorescence microscopy. By targeting specific proteins in fixed cells or tissue sections, these labeled antibodies allow for the visualization of protein localization, distribution, and changes in expression levels under different physiological or pathological conditions.

Sulfo-Cy3 is a widely used acceptor fluorophore in FRET-based assays, which are used to measure molecular proximity on a scale of 1-10 nanometers. In a typical FRET experiment, a donor fluorophore (e.g., Alexa Fluor 488) is attached to one molecule, and an acceptor (Sulfo-Cy3) is attached to a potential binding partner. When the two molecules interact and bring the fluorophores into close proximity, excitation of the donor results in non-radiative energy transfer to the acceptor, causing the acceptor to fluoresce. This phenomenon allows for the real-time study of binding events, conformational changes in proteins, and enzymatic activity . The efficiency of this energy transfer is exquisitely sensitive to the distance between the dyes, providing quantitative data on molecular dynamics.

Table 2: Common FRET Pairs Involving Cy3 as the Acceptor
Donor FluorophoreAcceptor FluorophoreFörster Distance (R₀) in Å*Typical Application
Alexa Fluor 488Cy3 ~54 ÅProtein-protein interaction, conformational changes
FITCCy3 ~50 ÅNucleic acid hybridization, immunoassays
Cy2Cy3 ~49 ÅConformational analysis of biomolecules

*The Förster distance (R₀) is the distance at which FRET efficiency is 50%. Actual values can vary based on molecular orientation and environment.

At the frontier of biophysical research, single-molecule FRET (smFRET) allows for the observation of individual molecular events in real time. The Cy3/Cy5 fluorophore pair is the canonical workhorse for smFRET studies due to their high photostability, brightness, and well-characterized spectral properties. In a typical experiment, Sulfo-Cy3-NHS and a corresponding Cy5-NHS ester are used to label two different points on a single biomolecule, such as a protein or a strand of DNA [14, 32].

By monitoring the FRET efficiency between Cy3 (donor) and Cy5 (acceptor) on a single molecule, researchers can directly observe dynamic processes like protein folding/unfolding, the movement of molecular motors, or the hybridization kinetics of DNA. A high FRET signal indicates the labeled points are close (e.g., folded state), while a low FRET signal indicates they are far apart (e.g., unfolded state). Observing the transitions between these states provides unparalleled insight into the kinetic and thermodynamic landscape of molecular machines [14, 32].

A specialized application of Cy3 leverages its properties as a "molecular rotor." The fluorescence quantum yield and lifetime of Cy3 are highly sensitive to the rotational freedom of the dye, which is in turn dependent on the viscosity of its immediate nano-environment. In low-viscosity solutions, the dye can undergo internal rotation, which provides a non-radiative pathway for energy decay, thus quenching fluorescence .

When Sulfo-Cy3-NHS is conjugated to a monomeric protein that is prone to aggregation (e.g., amyloid-beta or alpha-synuclein), its fluorescence is initially low. As the proteins begin to aggregate, the Cy3 dye becomes trapped and sterically hindered within the increasingly viscous and crowded environment of the protein oligomer or fibril. This restriction of rotational movement closes the non-radiative decay channel, causing a significant increase in fluorescence intensity and lifetime. This property allows researchers to use Sulfo-Cy3-labeled proteins as sensitive probes to monitor the kinetics of protein aggregation in real time, a process central to many neurodegenerative diseases .

Nucleic Acid-Based Research Methodologies

Sulfo-Cy3-NHS is instrumental in several key techniques for studying DNA and RNA, owing to its ability to be easily conjugated to amine-modified oligonucleotides. aatbio.comaatbio.com The resulting fluorescently-labeled probes enable the precise detection, quantification, and localization of specific nucleic acid sequences.

Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique used to locate specific DNA sequences on chromosomes, enabling genetic mapping and the diagnosis of chromosomal abnormalities. aatbio.comnih.gov In this method, oligonucleotide probes labeled with fluorophores are annealed to complementary target sequences within fixed and permeabilized cells. nih.govnih.gov

Sulfo-Cy3-NHS is frequently used to prepare these probes by reacting it with amine-modified DNA oligonucleotides. aatbio.com The resulting Cy3-labeled probes allow for the spatial mapping of genetic material within cells. aatbio.com Research has shown that using multiple probes for a single target RNA molecule, a technique known as single-molecule FISH (smFISH), amplifies the signal and allows for the detection and quantification of individual RNA molecules with high resolution. nih.govbruker.com Furthermore, studies have demonstrated that double-labeling FISH probes with Cy3 can more than double the signal intensity compared to singly-labeled probes, enhancing the detection of microbial rRNA targets without compromising specificity. genelink.com

Research FindingTechniqueRole of Sulfo-Cy3-NHSReference
Enhanced signal intensityDouble-labeling FISH (DOPE-FISH)Doubly labeling probes with Cy3 at both ends increased signal strength for microbial identification. genelink.com
Single-molecule detectionsingle-molecule FISH (smFISH)Used to label sets of short oligonucleotide probes that tile along a target RNA, enabling visualization and quantification of single molecules. nih.govbruker.comnih.gov
Spatial mapping of genesConventional FISHCovalently attached to oligonucleotide probes to allow for the visualization of genetic material in cells. aatbio.com

DNA microarrays are a high-throughput technology used to measure the expression levels of large numbers of genes simultaneously or to genotype multiple regions of a genome. researchgate.netnih.gov Sulfo-Cy3 is considered a standard dye for labeling nucleic acids in these experiments. lumiprobe.com

In a typical microarray experiment for analyzing DNA-protein interactions, double-stranded DNA probes are designed based on known binding sites. nih.gov To differentiate between specific and non-specific binding, a wild-type probe might be labeled with Cy3, while a corresponding mutant probe is labeled with a different fluorophore, such as Cy5. nih.gov By mixing the labeled probes and applying them to a microarray slide containing printed proteins (e.g., transcription factors), the relative binding affinity can be determined by calculating the ratio of Cy3 to Cy5 fluorescence intensity for each spot. nih.gov This approach has been successfully used to create a comprehensive map of DNA-binding profiles for entire protein families in Arabidopsis. nih.gov

Microarray ApplicationExperimental SetupFindingReference
Analysis of Transcription Factor-DNA BindingPurified transcription factors printed on slides. Probed with a mix of Cy3-labeled wild-type DNA and Cy5-labeled mutant DNA.The Cy3/Cy5 ratio provided a quantitative measure of binding specificity, allowing for high-throughput analysis of protein-DNA interactions. nih.gov
Comparison of Labeling MethodsMicroarrays with probes for antibiotic resistance (ABR) genes. Hybridized with either self-labeled (using Cy3) or commercially labeled detection oligonucleotides.Self-labeling with Cy3 produced highly specific signals with negligible background, and in many cases, generated higher signal intensities than commercial labels. researchgate.net

Sulfo-Cy3-NHS plays a role in innovative nucleic acid detection and sequencing technologies that go beyond traditional methods. Its ability to be incorporated into complex probe designs facilitates the development of novel assays with high sensitivity and multiplexing capabilities. alfa-chemistry.compnas.org

One such advanced method is Proximity-Activated DNA Scanning Encoded Sequencing (PADSE-seq), designed to map the nanoscale organization of proteins. In this technique, antibody-DNA affinity probes are created, and reporter probes (e.g., BPsol) are labeled with Cy3. pnas.org The activation of these Cy3-labeled probes generates short, fluorescent DNA fragments that initiate a signal amplification cascade, ultimately allowing for the identification and spatial relationship of target proteins through next-generation sequencing. pnas.org

In the field of synthetic biology, Sulfo-Cy3 NHS-ester is used to label custom oligonucleotides that are essential components in enzymatic de novo DNA synthesis. escholarship.org This represents a move away from traditional phosphoramidite (B1245037) chemistry towards more environmentally friendly aqueous-based methods that leverage the high specificity of enzymes. escholarship.org

Advanced SystemRole of Sulfo-Cy3-NHSResearch GoalReference
PADSE-seqLabeling of "blocker probes" (BPsol-Cy3) which, upon activation, generate a fluorescent signal and initiate strand displacement amplification.To decode multiplexed protein proximities at the nanoscale in cancer cell lines. pnas.org
Enzymatic de novo DNA SynthesisPost-synthesis labeling of amino-modified oligonucleotides used as building blocks for gene synthesis.To develop improved, accurate, and environmentally friendly methods for synthesizing long DNA molecules for applications like functional genomics and DNA-based data storage. escholarship.org
Real-time PCR ProbesUsed as the reporter moiety in TaqMan probes, Scorpion primers, and Molecular Beacons, often paired with a dark quencher.To enable real-time quantification of specific DNA sequences during PCR amplification. genelink.com

Preclinical In Vivo Imaging in Animal Models

The favorable optical properties and water solubility of Sulfo-Cy3 make it suitable for preclinical imaging in living animals. broadpharm.com When conjugated to biomolecules or nanoparticles, it acts as a fluorescent tracker, enabling researchers to non-invasively monitor biological processes, biodistribution, and target engagement in real-time.

Sulfo-Cy3-NHS is used to fluorescently label a wide array of nanocarriers, including polymer nanoparticles and silica (B1680970) nanoparticles, for in vivo tracking studies. nih.govresearchgate.netacs.org These labeled nanoparticles can be designed for various purposes, from bioimaging to drug delivery. researchgate.net The covalent attachment of the dye ensures that the fluorescent signal accurately reports the location of the nanocarrier as it circulates through the body and accumulates in tissues. acs.org

For instance, squaramide-based supramolecular polymer nanoparticles have been labeled with a sulfo-Cy3 monomer to track their clearance mechanisms in zebrafish embryos. acs.org In another study, ratiometric nanoprobes were developed using a Cy3.5 derivative to quantitatively image the internalization and distribution of the nanoparticles within tumors in mice. nih.gov This dual-fluorophore system allows for precise measurement by correcting for variations in probe concentration. nih.gov

Labeled EntityAnimal ModelResearch FocusKey FindingReference
Supramolecular Polymer NanoparticlesZebrafish EmbryosTo investigate the in vivo clearance pathways of nanoparticles with different morphologies.A specific scavenger receptor, Stab2, was identified as being responsible for the clearance of the nanoparticles. acs.org
Ratiometric Nanoprobes (BiRN)Tumor-bearing MiceTo quantitatively image the internalization of nanoparticles into tumor cells in vivo.The nanoprobes allowed for real-time monitoring of tumor accumulation and cellular uptake, which correlated with therapeutic efficacy. nih.gov
Cyclodextrin-based Nanocarriers (CDPL)GIST-bearing MiceTo track the delivery of the drug imatinib (B729) to gastrointestinal stromal tumors (GIST).Histological analysis confirmed that the Cy3-labeled imatinib colocalized with the nanocarrier in the tumor tissue. researchgate.net

Labeling antibodies and proteins with Sulfo-Cy3-NHS allows for their direct visualization and tracking within a living animal, providing critical information on their biodistribution, target localization, and dynamic behavior. lumiprobe.comnih.gov This is particularly valuable in oncology and infectious disease research.

A study assessing various cyanine (B1664457) dyes for in vivo tumor imaging found that Cy3-labeled monoclonal antibodies could adequately label small, superficial tumors in animal models. nih.gov In a more recent application, a fragment of an anti-spike antibody (CR3022-F(ab')2) was labeled with Sulfo-Cy3 NHS ester to develop an in vivo probe for tracking SARS-CoV-2 infection. frontiersin.org In experiments with infected rhesus macaques, the Cy3-labeled probe showed strong, specific signals in the lungs with less background fluorescence compared to probes labeled with other dyes like Cy5 or AF647, demonstrating its utility for identifying sites of infection. frontiersin.org

Labeled Protein/AntibodyAnimal ModelResearch ApplicationKey ObservationReference
Anti-spike F(ab')2 fragment (CR3022)Rhesus MacaquesTo develop a probe to track SARS-CoV-2 infection in vivo.The Sulfo-Cy3 labeled probe provided strong fluorescent signal in infected lung tissue with lower background compared to Cy5 or AF647 probes. frontiersin.org
Monoclonal AntibodiesTumor-bearing MiceTo assess the utility of different cyanine fluorochromes for in vivo tumor imaging.Cy3-labeled antibodies were effective for labeling small and superficial tumors. nih.gov

Broad Assay and Detection Systems

The unique photophysical properties of Sulfo-Cy3-NHS, particularly its high water solubility and bright, stable fluorescence, have facilitated its adoption across a wide range of assay and detection platforms. lumiprobe.comibiantech.com Its ability to be directly conjugated to biomolecules in aqueous solutions without the need for organic co-solvents makes it particularly suitable for sensitive biological applications. ibiantech.com The dye's N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amine groups on proteins, peptides, and other biomolecules, enabling stable covalent labeling. aatbio.comaxispharm.com

Applications in Western Blotting for Protein Detection

Sulfo-Cy3-NHS and its conjugates are utilized in Western blotting for the fluorescent detection of proteins. interchim.compubcompare.ai This method offers an alternative to traditional chemiluminescent or colorimetric detection, allowing for direct visualization and quantification of target proteins without enzymatic reactions. Fluorescent conjugates of streptavidin with sulfo-Cyanine3, for example, are employed as second-step reagents to detect biotin-labeled proteins in Western blot analysis. lumiprobe.com

A specific application involves the identification of substrates for proteases like A disintegrin and metalloprotease 17 (ADAM17). In one study, the cell surface proteins of living cells were specifically labeled with the membrane-impermeable Sulfo-Cy3-NHS dye. nih.gov After experimental procedures to induce ectodomain shedding, the released, fluorescently labeled protein fragments were separated and detected. The identity of these protein substrates, such as clusterin, was then confirmed by Western blotting, demonstrating the utility of Sulfo-Cy3 labeling in tracking and identifying specific protein modifications. nih.gov Similarly, Western blot analysis has been used to confirm the integrity of exosomes labeled via metabolic glycan labeling and subsequent click chemistry with a sulfo-Cy3 dye, verifying the presence of exosomal markers like CD63 post-labeling. nih.gov

The general properties of Sulfo-Cy3 that make it suitable for such applications are summarized below.

PropertyDescriptionReference(s)
Excitation Maximum ~548-550 nm axispharm.comlumiprobe.com
Emission Maximum ~563-570 nm axispharm.comlumiprobe.com
Solubility High solubility in water and polar organic solvents. ibiantech.com
Reactivity NHS ester group efficiently labels primary amines on proteins and peptides. aatbio.comaxispharm.com
Key Advantage Hydrophilic nature is ideal for labeling proteins prone to denaturation or with low solubility in organic solvents. ibiantech.com

Enhancement of Sensitivity and Specificity in ELISA and Immunoassays

The high fluorescence quantum yield and photostability of Sulfo-Cy3 contribute to enhanced sensitivity in various immunoassays, including the enzyme-linked immunosorbent assay (ELISA). alfa-chemistry.commedchemexpress.com By replacing traditional enzymatic substrates with fluorescent reporters, signal amplification can be achieved, allowing for the detection of low-abundance targets. The bright signal from Sulfo-Cy3 provides a high signal-to-noise ratio, which is critical for improving assay sensitivity. axispharm.com

The specificity of an immunoassay is largely determined by the antibody-antigen interaction. However, the properties of the detection label can influence the outcome. The use of well-characterized, highly purified dye conjugates like Sulfo-Cy3 helps minimize nonspecific binding, thereby maintaining the high specificity of the assay. thermofisher.com Research has demonstrated the use of ELISA to confirm that the binding affinity of antibodies is not compromised after being site-specifically labeled with a bifunctional linker containing a sulfo-Cy3 derivative. mdpi.com This validation is crucial to ensure that the labeling process does not interfere with the antibody's function, thus preserving the specificity and reliability of the immunoassay. mdpi.com Fluorescent conjugates of streptavidin with sulfo-Cyanine3 are also broadly applicable in microplate-based assays for detecting a variety of biotin-labeled biomolecules. lumiprobe.com

Integration into High-Throughput Screening Assays

Sulfo-Cy3 and other cyanine dyes are integral to the development of robust high-throughput screening (HTS) assays due to their spectral properties, which are well-suited for fluorescence-based detection in multi-well plate formats. nih.gov These assays enable the rapid screening of large numbers of compounds for their effects on biological targets. karazin.ua

One major application is in Förster Resonance Energy Transfer (FRET)-based assays. The Sulfo-Cy3/Sulfo-Cy5 pair is a well-established donor-acceptor FRET pair. d-nb.infobiorxiv.org This principle was used to develop a continuous, real-time assay to monitor ATP consumption by enzymes like ubiquitin-activating enzyme (UBA1). d-nb.info A doubly labeled ATP analogue with Sulfo-Cy3 and Sulfo-Cy5 was synthesized; cleavage of the ATP molecule by the enzyme disrupts FRET, leading to an increase in the donor's (Sulfo-Cy3) fluorescence. This assay format is highly adaptable to 384-well plates, making it suitable for HTS of potential enzyme inhibitors. d-nb.info A similar FRET-based probe using the Cy3/Cy5 pair was developed to detect endopolyphosphatase activity, facilitating the screening of enzyme inhibitors and the discovery of novel enzyme activities in cell extracts. biorxiv.orgrsc.org

Cyanine dyes are also used in other HTS modalities. A novel HTS protease assay was developed based on the enzymatic release of a cyanine dye from a peptide substrate. acs.org The liberated dye then self-assembles on a scaffold, leading to a bright fluorescent signal, a method demonstrated for Caspase-3 and -7 activity in 96- and 384-well plates. acs.org Furthermore, pH-sensitive cyanine dyes have been used to create HTS phagocytosis assays, where the dye only becomes highly fluorescent in the acidic environment of the phagosome, allowing for a robust distinction between internalized and merely adherent particles. nih.gov

The table below summarizes findings from studies integrating cyanine dyes into HTS formats.

HTS Assay TypeAnalyte/EnzymeCyanine Dye RoleKey FindingReference(s)
FRET-based Assay UBA1 (E1 Enzyme)Sulfo-Cy3 as FRET donor with Sulfo-Cy5.Real-time monitoring of ATP consumption; suitable for HTS inhibitor screening. d-nb.info
FRET-based Assay EndopolyphosphataseSulfo-Cy3 as FRET donor with Sulfo-Cy5.Rapid, single-step detection of enzyme activity, enabling inhibitor screening. biorxiv.orgrsc.org
Supramolecular Assembly Assay Caspase-3 / Caspase-7Liberated cyanine dye self-assembles, causing fluorescence.A novel mechanism for detecting protease activity in an HTS format. acs.org
pH-Sensitive Assay PhagocytosispH-sensitive cyanine dye fluoresces in acidic phagosomes.Robust HTS assay that distinguishes particle uptake from surface binding. nih.gov

Considerations for Experimental Design and Interpretation with Sulfo Cy3 Nhs

Photophysical Behavior and Stability in Biological Environments

The fluorescence emission of Sulfo-Cy3-NHS is sensitive to its immediate surroundings. Factors such as the chemical environment, pH, and the presence of other macromolecules can influence its brightness, stability, and lifetime.

Photobleaching, the irreversible loss of fluorescence due to photochemical reactions, is a critical consideration in fluorescence microscopy. The stability of cyanine (B1664457) dyes like Sulfo-Cy3 can be influenced by environmental factors, particularly the presence of molecular oxygen. nih.gov

Key Strategies:

Oxygen Depletion: The presence of dissolved oxygen in the imaging medium can accelerate photobleaching. nih.gov Purging the solution with an inert gas, such as argon, can create an anaerobic environment and significantly enhance dye stability. nih.gov

Antifade Reagents: The addition of commercially available or custom-formulated antifade agents to the mounting medium is a standard practice. These reagents typically work by scavenging free radicals and reducing the concentration of dissolved oxygen, thereby protecting the fluorophore from photochemical damage.

Controlled Illumination: Minimizing the exposure time and intensity of the excitation light is a straightforward yet effective method to reduce photobleaching. This can be achieved by using neutral density filters, controlling laser power, and using sensitive detectors that require less signal.

A comparative study on the photostability of various dyes under different atmospheric conditions highlights the importance of the local environment.

FluorophoreConditionPhotodegradation (%)
AF 680Argon Purged49
AF 680Ambient Atmosphere63
AF 680Oxygen Saturated93
Cy5.5 ConjugateAmbient Atmosphere5-6

This table illustrates the significant impact of oxygen on the photostability of fluorophores. Data adapted from a study on pentamethine sulfobenzoindocyanine dyes, showing percentage of dye fade over a 2-hour experiment. nih.gov

An advantageous characteristic of Sulfo-Cy3 is its relative insensitivity to pH within the typical range of biological experiments. vectorlabs.comaatbio.comaatbio.com Research has demonstrated that the fluorescence intensity of Sulfo-Cy3 remains nearly constant between pH 4 and pH 10. vectorlabs.comaatbio.comlumiprobe.comvectorlabs.com This stability is a significant benefit over other fluorescent dyes whose emission can be highly dependent on pH, which could otherwise lead to artifacts in environments with fluctuating pH, such as cellular compartments.

An experimental comparison between Sulfo-Cy3 and a boron-dipyrromethene dye (BDP TMR) clearly illustrates this point.

pHSulfo-Cy3 Relative Fluorescence Intensity (%)BDP TMR Relative Fluorescence Intensity (%)
8.3~100100
7.4~100~100
6.2~100~90
4.5~95~40
3.5~95~20

This table shows the fluorescence intensity of Sulfo-Cy3 remains stable (within 5%) across a wide pH range, while the intensity of BDP TMR decreases significantly in acidic conditions. lumiprobe.com Data is normalized to the highest fluorescence intensity value for each dye.

The intracellular environment is densely packed with macromolecules, a condition known as macromolecular crowding. mdpi.com This crowded environment can significantly affect the photophysical properties of fluorescent dyes. For Sulfo-Cy3, the local microenvironment created by its conjugation to a biomolecule has a profound impact on its fluorescence quantum yield and lifetime. medchemexpress.comnih.gov

When Cy3 is attached to DNA, for instance, its fluorescence properties change dramatically compared to the free dye in solution. nih.gov This is largely due to the inhibition of a non-radiative decay pathway known as trans-cis isomerization. nih.gov

Interaction and Confinement: When conjugated to a biomolecule like single-stranded DNA (ssDNA), the dye can engage in π-π stacking interactions, which restricts its rotational freedom. medchemexpress.comnih.gov This confinement hinders the photoisomerization process, leading to a significant increase in the fluorescence quantum yield and a much longer fluorescence lifetime. medchemexpress.comnih.gov

Quantum Yield Variation: The fluorescence quantum yield of Cy3 is highest when attached to the 5' end of ssDNA. nih.gov Upon annealing with a complementary strand to form double-stranded DNA (dsDNA), the quantum yield decreases by a factor of 2.4, indicating a change in the dye's microenvironment and interactions. nih.gov

SampleKey ObservationInterpretation
Free Sulfo-Cy3 in solutionShort fluorescence lifetimeEfficient trans-cis photoisomerization (non-radiative decay)
Cy3-5' ssDNAFluorescence lifetime >10x longer than free dyeDye-DNA interactions (e.g., π-π stacking) inhibit photoisomerization, increasing fluorescence. medchemexpress.comnih.gov
Cy3-5' dsDNAQuantum yield is 2.4-fold lower than on ssDNAChanges in the microenvironment upon duplex formation alter the dye's photophysics. nih.gov

This table summarizes the observed changes in Cy3's photophysical properties based on its microenvironment when conjugated to DNA. nih.gov

Impact of Labeling on Biomolecule Functionality

A primary goal of fluorescent labeling is to visualize and track a biomolecule without altering its natural function. The covalent attachment of Sulfo-Cy3-NHS, while essential for stable labeling, can potentially interfere with the biological activity of the target molecule.

The NHS ester of Sulfo-Cy3 reacts primarily with accessible primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues. vectorlabs.comlumiprobe.com If these residues are critical for the biomolecule's function (e.g., in an enzyme's active site or a protein-protein interaction interface), labeling can lead to a loss of activity.

Strategies to Preserve Function:

Control of Labeling Stoichiometry: The degree of labeling (DOL), or the molar ratio of dye to protein, is a critical parameter. Over-labeling can not only affect the binding affinity and function of the protein but also lead to self-quenching of the fluorophore, where dye molecules in close proximity reduce each other's fluorescence. vectorlabs.comvectorlabs.com It is recommended to optimize the dye-to-protein ratio for each specific protein to achieve sufficient signal without compromising its function. aatbio.com

Site-Specific Labeling: When possible, employing site-specific labeling techniques can direct the dye to a region of the biomolecule that is known not to be involved in its primary function.

Functional Assays: Post-labeling functional assays are essential to validate that the conjugated biomolecule retains its biological activity. This could involve enzyme kinetics assays, binding assays (e.g., ELISA or surface plasmon resonance), or cell-based functional assays.

High background signal can obscure the specific fluorescence from the labeled biomolecule, reducing the sensitivity of an assay. Sulfo-Cy3 has properties that help minimize this issue.

Hydrophilicity: The presence of sulfonate groups makes Sulfo-Cy3 highly water-soluble. broadpharm.comibiantech.com This hydrophilicity is a key advantage as it reduces the tendency of the dye-conjugate to aggregate or bind non-specifically to surfaces and other biomolecules through hydrophobic interactions. This results in lower background fluorescence compared to non-sulfonated cyanine dyes or other fluorophores like TAMRA. vectorlabs.comvectorlabs.com

Purification: Thorough removal of unconjugated, free dye after the labeling reaction is crucial. Unreacted dye can bind non-specifically within a sample and contribute to high background. Purification methods such as dialysis, size-exclusion chromatography (e.g., Sephadex G-25), or spin columns are effective for separating the labeled protein from the free dye. aatbio.commedchemexpress.com

Blocking Agents: In applications like immunofluorescence or western blotting, using appropriate blocking agents (e.g., bovine serum albumin, non-fat dry milk) is standard practice to saturate non-specific binding sites on the solid support or cells, further reducing background noise.

Considerations for Potential Alterations in Protein Function Due to Labeling

The covalent attachment of Sulfo-Cy3-NHS to a protein can potentially alter its biological activity. The introduction of a dye molecule, even a hydrophilic one, can lead to conformational changes, interfere with binding sites, or affect protein-protein interactions. The extent of these alterations is influenced by several factors, including the number of dye molecules conjugated per protein molecule (degree of labeling), the specific site of labeling, and the inherent sensitivity of the protein to modification.

Over-labeling, in particular, is a significant concern as it can detrimentally affect the binding affinity of a protein. aatbio.com For instance, research on streptavidin labeled with Cy3 showed a significant reduction in its affinity for peptides, likely due to conformational changes near the biotin-binding pocket. nih.gov The study indicated that a higher concentration of the labeled streptavidin was required to achieve the same level of binding as the unlabeled counterpart, quantifying the decrease in affinity. nih.gov

The location of the label is also critical. Sulfo-Cy3-NHS reacts with primary amines, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group. aatbio.com If these residues are located within or near active sites or binding interfaces, labeling can directly impair function. It is therefore crucial to assess the functional integrity of the labeled protein.

Key Considerations for Minimizing Functional Alterations:

Optimizing the Degree of Labeling (DOL): It is essential to control the molar ratio of dye to protein during the conjugation reaction to achieve an optimal DOL. aatbio.comaatbio.com A lower ratio (e.g., 5:1 dye-to-protein) can be a good starting point to minimize the chances of over-labeling. aatbio.com For antibodies, an optimal DOL is typically between 2 and 10. aatbio.com

Site-Specific Labeling: While Sulfo-Cy3-NHS targets primary amines generally, adjusting the reaction pH can offer some selectivity. At a lower pH (around 7.0), the N-terminal amino group can be preferentially labeled over lysine residues. researchgate.net For more precise control, alternative labeling chemistries targeting other functional groups, such as thiols on cysteine residues, can be employed if the protein's structure allows.

Functional Assays: Post-labeling functional assays are imperative to confirm that the biological activity of the protein is preserved. These assays should be quantitative and relevant to the protein's intended use in the experiment.

Table 1: Factors Influencing Potential Alterations in Protein Function
FactorDescriptionMitigation Strategies
Degree of Labeling (DOL) The average number of dye molecules per protein. High DOL can lead to steric hindrance and altered protein conformation.Optimize the dye-to-protein molar ratio during conjugation. Start with lower ratios and empirically determine the optimal DOL.
Labeling Site The specific amino acid residue(s) to which the dye is attached. Labeling within or near active sites can inhibit function.Adjust reaction pH for preferential N-terminal labeling. Consider site-directed mutagenesis to introduce labeling sites away from functional domains.
Dye Properties The physicochemical properties of the dye itself, such as size, charge, and hydrophobicity.Sulfo-Cy3 is hydrophilic due to its sulfonate groups, which generally reduces non-specific interactions compared to non-sulfonated dyes.
Protein Sensitivity The intrinsic tolerance of the protein to modification. Some proteins are more sensitive to labeling than others.Perform thorough functional validation of the labeled protein using relevant biological assays.

Advanced Signal Optimization and Quantification Techniques

Strategies for Enhancing Signal-to-Noise Ratios in Imaging

A high signal-to-noise ratio (SNR) is critical for obtaining clear and quantifiable fluorescence imaging data. Several strategies can be employed to enhance the SNR when using Sulfo-Cy3-NHS labeled conjugates.

Experimental Strategies:

Optimizing Labeling and Purification: Ensuring efficient labeling and subsequent removal of all unbound dye is a crucial first step. thermofisher.comgbiosciences.com Techniques like gel filtration or extensive dialysis are effective for removing free dye, which is a major source of background fluorescence. gbiosciences.com

Blocking Non-Specific Binding: In immunofluorescence applications, non-specific binding of the labeled antibody to the sample can create significant background. Using blocking agents such as bovine serum albumin (BSA) or normal serum from the secondary antibody's host species can minimize these interactions. genetargetsolutions.com.au

Washing Steps: Thorough and repeated washing of the sample after incubation with the fluorescent probe helps to remove unbound and non-specifically bound conjugates. thermofisher.com

Choice of Imaging Media and Substrate: The medium used during imaging can contribute to background fluorescence. Using optically clear, phenol (B47542) red-free media or buffered saline solutions can reduce this. microscopyfocus.com Similarly, imaging in glass-bottom vessels instead of plastic can decrease background fluorescence. thermofisher.com

Autofluorescence Reduction: Biological samples often exhibit autofluorescence from endogenous molecules like NADH, flavins, and collagen. microscopyfocus.com This can be addressed by selecting a fluorophore with an emission spectrum that does not overlap with the autofluorescence spectrum. microscopyfocus.com Alternatively, pre-treatment of the sample with photobleaching techniques using LED arrays can effectively reduce autofluorescence without affecting the subsequent fluorescent probe's signal. nih.gov

Computational Strategies:

Signal Averaging: For static samples, acquiring multiple images and averaging them can improve the SNR. The SNR improves by the square root of the number of scans averaged. libretexts.orglibretexts.org

Digital Smoothing and Filtering: Algorithms like moving average or Savitzky-Golay filters can be applied to reduce high-frequency noise in the image. libretexts.orglibretexts.org Fourier filtering is another computational method to separate the signal from noise in the frequency domain. libretexts.org

Quantitative Measurement of Labeled Conjugates

Accurate quantification of the concentration and degree of labeling of Sulfo-Cy3-NHS conjugates is essential for reproducible experiments. This is typically achieved using spectrophotometry.

The concentration of the labeled protein and the degree of labeling (DOL) can be calculated from the absorbance spectrum of the purified conjugate. This requires measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy3 (approximately 555 nm). broadpharm.com

The following formulas are used to calculate the protein concentration and the DOL:

Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

Degree of Labeling (DOL) = A_max / (ε_dye × Protein Concentration (M))

Where:

A₂₈₀ is the absorbance of the conjugate at 280 nm.

A_max is the absorbance of the conjugate at the dye's maximum absorbance wavelength.

CF is a correction factor to account for the dye's absorbance at 280 nm (CF = A₂₈₀ of the dye / A_max of the dye). gbiosciences.com

ε_protein is the molar extinction coefficient of the protein at 280 nm. gbiosciences.com

ε_dye is the molar extinction coefficient of the dye at its A_max. gbiosciences.com

Table 2: Spectroscopic Properties for DOL Calculation
ParameterSymbolDescriptionTypical Value for Sulfo-Cy3
Maximum Absorbance Wavelength λ_maxThe wavelength at which the dye has its highest absorbance.~555 nm broadpharm.com
Molar Extinction Coefficient ε_dyeA measure of how strongly the dye absorbs light at a given wavelength.~150,000 cm⁻¹M⁻¹ at λ_max
Correction Factor CFAccounts for the dye's absorbance at 280 nm.Varies, must be determined for the specific dye batch.

Spectral Overlap Management in Multiplexed Imaging Systems

In multiplexed imaging, where multiple fluorophores are used simultaneously, the emission spectrum of one fluorophore can bleed into the detection channel of another. This spectral overlap, or crosstalk, can lead to false-positive signals and inaccurate quantification. Sulfo-Cy3, with its emission maximum around 570 nm, can have spectral overlap with other commonly used dyes. broadpharm.com

Techniques for Managing Spectral Overlap:

Careful Fluorophore Selection: Choosing fluorophores with minimal spectral overlap is the most straightforward approach. For example, pairing Sulfo-Cy3 with a far-red emitting dye like Cy5 can reduce crosstalk compared to pairing it with a closer orange or red dye. qmul.ac.uk

Spectral Unmixing: This is a computational technique that separates the individual fluorescence signals from a mixed signal. beckman.com It requires acquiring the emission spectrum of each fluorophore used in the experiment (reference spectra) and then applying a mathematical algorithm to deconvolute the mixed signals in the experimental image. beckman.comnih.gov Linear unmixing is a common approach that assumes the observed signal in each pixel is a linear combination of the signals from each fluorophore present. nih.gov

Förster Resonance Energy Transfer (FRET): While often used to study molecular interactions, FRET can also be a source of spectral crosstalk if not intended. FRET is a non-radiative energy transfer from an excited donor fluorophore to an acceptor fluorophore in close proximity (1-10 nm). nih.gov If Sulfo-Cy3 is used as a donor, its fluorescence will decrease while the acceptor's fluorescence will increase, which can be misinterpreted as a change in concentration. When designing multiplex experiments, it's important to consider the potential for FRET between the chosen dyes. Sulfo-Cy3 is commonly paired with Cy5 for FRET studies. qmul.ac.uknih.gov

Methodological Validation of Labeled Biomolecules

Frameworks for Validating Fluorescently Labeled Proteins for Single-Molecule Experiments

Single-molecule experiments are highly sensitive to any artifacts introduced by fluorescent labeling. Therefore, a rigorous validation framework is essential to ensure that the observed behavior of the labeled protein reflects its native function.

A Multi-Step Validation Framework:

Biochemical Characterization:

Purity Assessment: The purity of the labeled protein conjugate should be confirmed using techniques like SDS-PAGE to ensure the absence of aggregates or degradation products.

Degree of Labeling (DOL) Determination: As discussed previously, the DOL should be accurately determined and kept consistent across experiments. abberior.rocks

Confirmation of Covalent Labeling: It's important to confirm that the dye is covalently attached and not just non-specifically associated with the protein. This can be verified by denaturing SDS-PAGE, where the fluorescence signal should co-migrate with the protein band.

Functional Validation:

Ensemble Activity Assays: The biological activity of the labeled protein should be compared to the unlabeled protein in bulk assays. For enzymes, this would involve measuring kinetic parameters like K_m and V_max. For binding proteins, techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to measure binding affinities (K_d). nih.gov

In Vivo or In Situ Confirmation: If possible, the localization and behavior of the labeled protein should be compared to known patterns in a cellular or tissue context. For example, a study on DNA-binding proteins used in vivo fluorescence imaging and chromatin immunoprecipitation (ChIP) assays to check for noticeable changes in protein behavior after labeling. nih.gov

Single-Molecule Quality Control:

Photophysical Characterization: The photophysical properties of the conjugated dye, such as brightness and photostability, should be characterized at the single-molecule level. This helps in setting appropriate imaging parameters and in data interpretation.

Comparison with Unlabeled Controls: Where feasible, the behavior of the labeled molecule in a single-molecule assay should be compared to that of the unlabeled molecule (using a label-free detection method) or to a protein labeled with a different dye to rule out dye-specific artifacts.

Assessing Potential for Dye-Induced Interactions: Hydrophobic fluorescent dyes can sometimes induce protein aggregation or non-specific interactions. Single-molecule assays are sensitive enough to detect such artifacts, which might appear as altered diffusion coefficients or an increased propensity for aggregation. nih.gov

A study evaluating the impact of a lysine-cysteine-lysine (KCK) tag on a DNA-binding protein provides a practical example of such a validation framework. While bulk and in vivo assays showed no significant changes, a sensitive in vitro single-molecule DNA flow-stretching assay revealed substantial alterations in the protein's properties, highlighting the importance of using sensitive validation methods for single-molecule studies. nih.gov

Assessment of Conjugation Efficiency and Purity for Reliable Research Outcomes

Following the conjugation of Sulfo-Cy3-NHS to a target biomolecule, a critical phase of the experimental workflow involves the rigorous assessment of the reaction's success. This evaluation is twofold: quantifying the extent of dye incorporation (conjugation efficiency) and verifying the homogeneity and purity of the resulting fluorescently-labeled product. Thorough characterization is imperative to ensure the reliability and reproducibility of subsequent experiments, as both under- and over-labeling can significantly compromise research outcomes. aatbio.com An insufficient degree of labeling leads to low signal intensity and reduced sensitivity, while excessive labeling can induce fluorescence quenching and potentially alter the biological activity or binding affinity of the target molecule. aatbio.com

Determining Conjugation Efficiency via Degree of Labeling (DOL)

The most common metric for expressing conjugation efficiency is the Degree of Labeling (DOL), also referred to as the dye-to-protein (D/P) ratio. This value represents the average number of fluorophore molecules covalently bound to each target biomolecule (e.g., a protein or antibody). The DOL is typically determined using absorption spectroscopy, a straightforward method that relies on the distinct absorbance maxima of the protein and the Sulfo-Cy3 dye.

The process first requires the complete removal of any non-conjugated, free Sulfo-Cy3-NHS dye from the reaction mixture. This purification step is crucial for an accurate DOL calculation and is commonly achieved through size-exclusion chromatography (e.g., Sephadex G-25 columns) or dialysis. aatbio.commedchemexpress.com Once the purified conjugate is obtained, its absorbance is measured at two key wavelengths:

280 nm (A₂₈₀): The wavelength of maximum absorbance for most proteins, attributable to the aromatic amino acids tryptophan and tyrosine.

~554 nm (Aₘₐₓ): The maximum absorbance wavelength for the Cy3 fluorophore. medchemexpress.com

A potential complication is that the Cy3 dye also exhibits some absorbance at 280 nm, which would artificially inflate the measurement of protein concentration. To correct for this, a specific correction factor (CF) is applied. The DOL is then calculated using the following formula:

DOL = (Aₘₐₓ × εₚᵣₒₜₑᵢₙ) / [(A₂₈₀ - (Aₘₐₓ × CF)) × εₐₗₗₑₙ]

Where:

Aₘₐₓ is the absorbance of the conjugate at the dye's maximum absorption wavelength.

A₂₈₀ is the absorbance of the conjugate at 280 nm.

εₚᵣₒₜₑᵢₙ is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG). jinpanbio.com

εₐₗₗₑₙ is the molar extinction coefficient of the Sulfo-Cy3 dye at its Aₘₐₓ (typically ~150,000 M⁻¹cm⁻¹). rsc.orgfluorofinder.com

CF is the correction factor, representing the ratio of the dye's absorbance at 280 nm to its absorbance at Aₘₐₓ (e.g., a CF of 0.04 is used for the similar sulfo-Cyanine5 dye). jinpanbio.com

The parameters for this calculation are summarized in the table below.

ParameterSymbolTypical Wavelength/ValuePurpose
Conjugate Absorbance (Dye)Aₘₐₓ~554 nmMeasures concentration of conjugated dye
Conjugate Absorbance (Protein)A₂₈₀280 nmMeasures concentration of protein
Molar Extinction Coefficient (Dye)εₐₗₗₑₙ150,000 M⁻¹cm⁻¹Constant for converting dye absorbance to molar concentration
Molar Extinction Coefficient (Protein)εₚᵣₒₜₑᵢₙVaries by protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)Constant for converting protein absorbance to molar concentration
Correction FactorCF~0.04 - 0.08Corrects for dye absorbance at 280 nm

Optimizing Reactant Ratios

The final DOL is highly dependent on the initial molar ratio of Sulfo-Cy3-NHS to the target biomolecule used in the conjugation reaction. Researchers must often empirically determine the optimal ratio to achieve a desired DOL for their specific application. Starting with a 10:1 dye-to-protein molar ratio is a common recommendation, with further optimization performed by testing ratios from 5:1 to 20:1. aatbio.comaatbio.com The table below presents illustrative research findings on how varying this initial reactant ratio can influence the final, experimentally determined DOL for a typical antibody like IgG.

Initial Molar Ratio (Sulfo-Cy3-NHS : Antibody)Resulting Degree of Labeling (DOL)Outcome Interpretation
5:12 - 4Lower labeling; may be optimal for preserving protein function, suitable for applications where high signal is not required.
10:14 - 7Moderate labeling; often a good balance between signal intensity and maintaining biological activity. A common starting point for optimization. medchemexpress.com
15:16 - 9High labeling; provides strong fluorescence signal, but requires careful validation to ensure no loss of antibody binding affinity.
20:1> 9Very high labeling; increased risk of self-quenching (reduced fluorescence) and potential for protein denaturation or reduced functionality. aatbio.com

Analytical Techniques for Purity Assessment

High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is a powerful tool for assessing purity. medchemexpress.com It can effectively separate the fluorescently labeled conjugate from the unreacted dye, providing a clear profile of the reaction products. iaea.org The resulting chromatogram allows for the quantification of the purified conjugate relative to any impurities.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique is used to confirm the covalent attachment of the Sulfo-Cy3 dye to the target protein and to assess the integrity of the protein post-conjugation. When the gel is visualized under UV or with a fluorescence scanner, a fluorescent band should appear at the molecular weight corresponding to the protein. The absence of fluorescence in the low-molecular-weight region of the gel indicates the successful removal of free dye.

The following table summarizes the primary methods used to assess the quality of a Sulfo-Cy3-NHS conjugate.

Analytical TechniquePurposeInformation Obtained
UV-Vis Spectroscopy Quantify conjugation efficiencyProvides absorbance data to calculate the Degree of Labeling (DOL).
HPLC Assess purity and heterogeneitySeparates conjugate from free dye and other impurities; provides quantitative purity data. medchemexpress.comiaea.org
SDS-PAGE Confirm covalent labeling and protein integrityVisualizes the fluorescent conjugate, confirms the dye is attached to the protein, and checks for protein degradation or aggregation.
Mass Spectrometry (e.g., MALDI-TOF) Confirm molecular weightVerifies the mass of the conjugate, confirming the addition of the dye molecules.

By employing these methods to assess both conjugation efficiency and purity, researchers can generate reliable and well-characterized Sulfo-Cy3-labeled biomolecules, leading to more robust and reproducible research outcomes.

Comparative Analyses and Future Directions in Sulfo Cy3 Research

Emerging Applications and Future Research Trajectories

Integration into Novel Biosensor Platforms and Diagnostic Assays

The unique characteristics of Sulfo-Cy3-NHS make it a valuable component in the development of next-generation biosensor platforms and diagnostic assays. Its integration is driven by two key molecular features: the amine-reactive N-hydroxysuccinimide (NHS) ester group and the sulfonated cyanine (B1664457) core. The NHS ester facilitates the covalent attachment of the dye to the primary amines of biomolecules such as proteins, peptides, and amine-modified oligonucleotides. vectorlabs.cominterchim.frbroadpharm.com This process, known as bioconjugation, is fundamental for creating fluorescently labeled probes that can specifically target and report on the presence of analytes.

The inclusion of sulfonate groups imparts high water solubility to the molecule, allowing labeling reactions to occur efficiently in aqueous buffers without the need for organic co-solvents that could denature sensitive protein targets. lumiprobe.comaatbio.com This hydrophilicity is particularly advantageous for developing assays with reduced non-specific binding and lower background fluorescence, thereby increasing signal-to-noise ratios. vectorlabs.com

In practice, Sulfo-Cy3-NHS is being incorporated into a variety of advanced diagnostic platforms. A significant application is in DNA microarray technology, where it is used to fluorescently label cDNA or specific DNA probes. peg.ink These labeled fragments are then hybridized to a chip containing thousands of complementary sequences, allowing for high-throughput analysis of gene expression or the detection of specific gene mutations. peg.ink The bright and stable fluorescence of Sulfo-Cy3 enables sensitive detection, making it possible to quantify the presence and changes in specific DNA molecules. peg.ink

Future research is focused on integrating Sulfo-Cy3 and similar dyes into point-of-care diagnostic systems and other biosensor formats that require high sensitivity and specificity. nih.govmdpi.com The development of such systems is crucial for the early detection and management of diseases. nih.gov The versatility of Sulfo-Cy3-NHS as a labeling reagent ensures its continued role in the creation of innovative tools for biomedical research and clinical diagnostics.

Advancements in Microenvironment-Sensitive Probes

The photophysical properties of the cyanine core of Sulfo-Cy3 are inherently sensitive to the local molecular environment, a characteristic that is being increasingly exploited to design advanced fluorescent probes. elsevierpure.com These probes can report on changes in physicochemical parameters such as polarity, viscosity, and molecular binding events within specific cellular compartments or biomolecular complexes. researchgate.netrsc.org The principle behind these microenvironment-sensitive probes lies in the modulation of the dye's fluorescence quantum yield and lifetime by its immediate surroundings. acs.orgsemanticscholar.org

A key mechanism influencing Cy3's fluorescence is trans-cis isomerization, a process that can be hindered or enhanced by the local environment. elsevierpure.comacs.org When the dye is in a flexible environment, it can more easily switch between isomers, a process that provides a non-radiative decay pathway and quenches fluorescence. acs.org Conversely, when the dye's movement is restricted, for instance by binding to a biomolecule, this isomerization is inhibited, leading to a significant increase in fluorescence quantum yield and lifetime. cambridge.org

Research has demonstrated the dramatic effect of the microenvironment on Cy3 conjugated to DNA. The fluorescence quantum yield of Cy3 is highest when attached to the end of a single-stranded DNA (ssDNA) molecule and decreases by a factor of 2.4 when the complementary strand is introduced to form a double-stranded DNA (dsDNA) duplex. elsevierpure.comacs.org The fluorescence lifetime also shows a more than 10-fold increase when conjugated to ssDNA compared to the free dye in solution. elsevierpure.comacs.org This pronounced sensitivity is due to interactions between the dye and the DNA structure, which alter the energy barrier for photoisomerization. acs.orgsemanticscholar.org

This inherent sensitivity is the foundation for developing sophisticated biosensors. For example, a probe might be designed to show low fluorescence in its unbound state but become brightly fluorescent upon binding to a target protein or nucleic acid. cambridge.orgacs.org The changes in fluorescence can be used to monitor dynamic biological processes, such as protein folding, enzyme activity, or the assembly of biomolecular complexes in real-time. Future research trajectories involve the rational design of new probes based on the Sulfo-Cy3 scaffold that are targeted to specific organelles or report on localized changes in cellular conditions like pH or ion concentration. rsc.orgresearchgate.netnih.gov

Exploration of Supramolecular Encapsulation for Enhanced Photophysical Properties

A promising avenue of research for improving the performance of Sulfo-Cy3 is its encapsulation within supramolecular host molecules. This strategy involves trapping the dye within the cavity of a larger molecule, which can shield it from the bulk solvent and significantly enhance its photophysical properties, including brightness and photostability. arxiv.org

Various host molecules have been investigated for the encapsulation of Cy3, including cucurbit[n]urils (CB[n]), cyclodextrins (CDs), and inorganic nanoparticles. arxiv.orgnih.gov The effects of encapsulation are highly dependent on the specific host-guest pairing. arxiv.org For instance, computational modeling and experimental data have shown that encapsulating Cy3 in certain hosts can lead to a substantial increase in brightness. arxiv.org

The mechanisms behind these enhancements are multifaceted. By confining the dye within a rigid cavity, the host molecule restricts the intramolecular motion of the cyanine core. nih.govnih.gov This restriction inhibits non-radiative decay pathways like trans-cis isomerization, leading to an increase in the fluorescence quantum yield. nih.gov Furthermore, the specific polarizability of the host's cavity can also contribute to an increase in the dye's absorption and quantum yield. arxiv.org Encapsulation can also improve photostability by shielding the dye from reactive oxygen species in the environment, which would otherwise cause photobleaching. nih.gov

Research into encapsulating Cy3 within calcium phosphate (B84403) nanoparticles (CPNPs) has shown a remarkable 4.5-fold increase in the dye's quantum efficiency, from 0.045 in its free state to 0.202 when encapsulated. nih.govnih.govscispace.comacs.org When accounting for the encapsulation of multiple dye molecules per nanoparticle, a single CP-Cy3 nanoparticle can be up to 20 times brighter than a single free dye molecule. nih.govnih.gov Similarly, encapsulation by macrocycles like cucurbit nih.govuril (CB7) and methyl-β-cyclodextrin has been shown to disrupt dye aggregation and enhance fluorescence brightness. arxiv.orgnih.govnih.gov

These findings suggest that supramolecular encapsulation is a viable strategy for creating brighter and more robust fluorescent probes for demanding applications such as single-molecule imaging and in vivo diagnostics. arxiv.orgnih.gov

Photophysical Property Enhancements of Cy3 via Supramolecular Encapsulation

Host Molecule Change in Quantum Yield Change in Brightness Key Mechanism(s)
Calcium Phosphate Nanoparticle (CPNP) ~4.5-fold increase (from 0.045 to 0.202) nih.govscispace.comacs.org ~20-fold increase per particle nih.govnih.gov Restricted dye flexibility; changes in local refractive index. nih.govnih.gov
Methyl-β-Cyclodextrin (methyl-β-CD) Increase arxiv.org Up to 3-fold increase arxiv.org Increased dye absorption and quantum yield; restricted mobility. arxiv.org
Cucurbit nih.govuril (CB7) Increase nih.gov Up to 12-fold increase (for some cyanines) nih.gov Disruption of dye aggregates; favors symmetric π-electron distribution. nih.govnih.govnih.gov

Q & A

Basic Research Questions

Q. How to conjugate Sulfo-Cy3-NHS to amine-containing biomolecules (e.g., proteins, antibodies)?

  • Methodology :

  • Reaction Conditions : Prepare the target biomolecule (≥1 mg/mL) in a pH 8.0–9.0 buffer (e.g., 0.1 M sodium bicarbonate). Avoid amine-containing buffers (e.g., Tris, glycine) to prevent competition .
  • Dye-to-Molecule Ratio : Start with a 5–10 molar excess of Sulfo-Cy3-NHS. For antibodies, adjust based on the number of lysine residues (e.g., 3–5 dyes per antibody to avoid over-labeling).
  • Purification : Use size-exclusion chromatography (e.g., PD-10 columns) or dialysis to remove unreacted dye. Validate conjugation efficiency via UV-Vis spectroscopy (absorbance at 552 nm; extinction coefficient ~150,000 M⁻¹cm⁻¹) .

Q. What buffer systems are compatible with Sulfo-Cy3-NHS conjugation?

  • Methodology :

  • Use borate (pH 8.5) or phosphate (pH 7.4–8.5) buffers for optimal NHS ester reactivity.
  • Avoid reducing agents (e.g., DTT, β-mercaptoethanol) and nucleophiles (e.g., azides) during conjugation. Post-labeling, transition to storage buffers (e.g., PBS with 1% BSA) to stabilize the conjugate .

Q. How to quantify labeling efficiency and confirm successful conjugation?

  • Methodology :

  • Spectrophotometry : Measure absorbance at 280 nm (protein) and 552 nm (Sulfo-Cy3). Correct for dye contribution at 280 nm using the formula:
    A280,protein=A280,total(A552×0.08)A_{280,\text{protein}} = A_{280,\text{total}} - (A_{552} \times 0.08)

    • Fluorescence Validation : Perform SDS-PAGE with in-gel fluorescence imaging to confirm covalent attachment. Compare to unlabeled controls .

Advanced Research Questions

Q. How to optimize dye-to-protein ratios for minimal steric hindrance while maintaining signal intensity?

  • Methodology :
    • Systematic Titration : Test ratios from 1:1 to 20:1 (dye:protein) and analyze via fluorescence lifetime imaging (FLIM) or Förster resonance energy transfer (FRET) to assess steric effects.
    • Analytical Ultracentrifugation : Monitor changes in hydrodynamic radius to detect aggregation caused by over-labeling .

Q. What strategies resolve non-specific binding of Sulfo-Cy3-NHS-labeled probes in cellular imaging?

  • Methodology :
    • Blocking Agents : Pre-treat samples with 1–5% BSA or 0.1–1% Tween-20 in PBS for 30 minutes.
    • Control Experiments : Use unlabeled primary antibodies or competitive inhibitors (e.g., excess unlabeled ligand) to distinguish specific vs. background signals .

Q. How to design experiments for multiplexed imaging with Sulfo-Cy3-NHS and other fluorophores?

  • Methodology :
    • Spectral Overlap Analysis : Use software (e.g., ImageJ’s “Spectrum Viewer”) to ensure minimal overlap between Sulfo-Cy3 (emission: 560–590 nm) and other dyes (e.g., FITC: 500–530 nm; Cy5: 650–670 nm).
    • Sequential Imaging : Optimize excitation/emission filters and acquisition order to prevent cross-talk. Validate with single-labeled controls .

Q. How to address fluorescence quenching in long-term storage of labeled conjugates?

  • Methodology :
    • Storage Conditions : Aliquot conjugates in opaque vials with 0.02% sodium azide and store at 4°C (short-term) or -80°C (long-term). Avoid freeze-thaw cycles.
    • Stabilizers : Add 1–5% glycerol or 1% trehalose to mitigate dye degradation. Monitor fluorescence intensity monthly using a reference standard (e.g., freshly prepared conjugate) .

Q. What experimental designs mitigate batch-to-batch variability in Sulfo-Cy3-NHS labeling?

  • Methodology :
    • Quality Control (QC) : Characterize each dye batch via HPLC (purity >95%) and NMR (confirm sulfonation level).
    • Standardized Protocols : Use central composite design (CCD) to optimize reaction parameters (e.g., pH, temperature) across batches. Refer to Table 1 in for a CCD framework.

Troubleshooting & Data Analysis

Q. How to interpret contradictory results between flow cytometry and fluorescence microscopy using the same conjugate?

  • Methodology :
    • Instrument Calibration : Verify detector sensitivity (e.g., PMT voltage settings) and laser alignment.
    • Sample Preparation : Assess fixation artifacts (e.g., paraformaldehyde-induced quenching) by comparing live vs. fixed cells .

Q. What statistical approaches validate fluorescence intensity differences in quantitative assays?

  • Methodology :
    • Normalization : Use internal controls (e.g., housekeeping protein labels) to standardize signals.
    • Nonparametric Tests : Apply Kruskal-Wallis or Mann-Whitney U tests for non-Gaussian intensity distributions. Report effect sizes with 95% confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.